molecular formula C19H16N2O4S B3010520 Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-33-4

Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B3010520
CAS No.: 888409-33-4
M. Wt: 368.41
InChI Key: JUGQTIHTEATHLM-UHFFFAOYSA-N
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Description

Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, which can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The acetylbenzamido group is then introduced via an acylation reaction, and the ethyl ester is formed through esterification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to improve reaction times and yields. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a probe for studying biological processes due to its ability to interact with biomolecules.

    Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate can be compared to other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: A simpler compound with similar core structure but different functional groups.

    6-Nitrobenzothiazole: Contains a nitro group, which imparts different chemical and biological properties.

    Benzothiazole-2-carboxylic acid: Lacks the ethyl ester and acetylbenzamido groups, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 2-[(4-acetylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-3-25-18(24)14-8-9-15-16(10-14)26-19(20-15)21-17(23)13-6-4-12(5-7-13)11(2)22/h4-10H,3H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGQTIHTEATHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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